molecular formula C11H21NO2 B1295930 Ethyl 3-(cyclohexylamino)propanoate CAS No. 6635-61-6

Ethyl 3-(cyclohexylamino)propanoate

Cat. No. B1295930
CAS RN: 6635-61-6
M. Wt: 199.29 g/mol
InChI Key: OWGDWHGNVVNSRP-UHFFFAOYSA-N
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Description

Ethyl 3-(cyclohexylamino)propanoate is a chemical compound that is part of a broader class of organic molecules which often feature a cyclohexyl group attached to an amino moiety, with the entire structure esterified with a propanoic acid derivative. While the specific compound Ethyl 3-(cyclohexylamino)propanoate is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structures, chemical reactions, and physical and chemical properties are discussed, which can provide insights into the characteristics of Ethyl 3-(cyclohexylamino)propanoate.

Synthesis Analysis

The synthesis of related compounds often involves multi-component reactions, as seen in the water-mediated synthesis of ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, which uses ethyl 3-oxohexanoate, malononitrile, and aldehydes with K2CO3 as a catalyst under water solvent . Another method involves the reaction of ethyl (2Z)-2-cyano-3-cyclohexylprop-2-enoate with benzylmagnesium chloride, followed by cyclization in the presence of sulfuric acid . These methods highlight the use of cyclohexyl-based starting materials and the employment of catalysts and cyclization reactions to construct complex molecular architectures.

Molecular Structure Analysis

The molecular structures of synthesized compounds are often confirmed using various spectroscopic techniques, including IR, NMR (1D and 2D), and X-ray structural analysis . For instance, the single crystal X-ray structural analysis of a related compound showed a flattened-boat conformation of the pyran ring with the phenyl group nearly perpendicular to it . Such detailed structural analyses are crucial for understanding the conformation and stereochemistry of the synthesized molecules.

Chemical Reactions Analysis

The chemical reactions involving cyclohexyl-containing compounds can lead to the formation of various heterocyclic systems, as demonstrated by the synthesis of benzo[h]quinazolines and octahydrophenanthrene derivatives . These reactions often involve cyclization steps and can be influenced by the choice of solvents, reagents, and reaction conditions.

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclohexyl-containing esters are influenced by their molecular structure. For example, the presence of substituents on the cyclohexyl ring can affect the compound's solubility, boiling point, melting point, and reactivity. The intermolecular hydrogen bonding, as observed in some compounds, can also influence the compound's physical state and its interactions in a crystalline lattice . Additionally, the bioanalytical methods developed for quantification of related compounds in biological samples, such as mouse serum, indicate the importance of these compounds in biomedical research and their potential pharmacological activities .

Scientific Research Applications

Synthesis of Complex Organic Compounds

Ethyl 3-(2,4-dioxocyclohexyl)propanoate, a derivative of Ethyl 3-(cyclohexylamino)propanoate, has been used as a precursor in the synthesis of N-substituted 4,4a,5,6-tetrahydroquinoline-2,7(1H,3H)-diones. This compound undergoes a series of reactions, including protection, selective amidation, and deprotective-cyclization, leading to the formation of complex organic structures (Thakur, Sharma, & Das, 2015).

Role in Drug Synthesis

Ethyl 3-(cyclohexylamino)propanoate derivatives have been utilized in the synthesis of pharmaceutical compounds like Dabigatran Etexilate. The process involves a series of reactions, including reduction and amidination, demonstrating the utility of these compounds in drug synthesis (Cheng Huansheng, 2013).

Precursor in Polymer Chemistry

In polymer chemistry, Methyl propanoate, closely related to Ethyl 3-(cyclohexylamino)propanoate, serves as an important precursor for polymethyl methacrylates. The synthesis of Methyl propanoate using Baeyer-Villiger monooxygenases highlights its significance in the production of essential polymer materials (van Beek, Winter, Eastham, & Fraaije, 2014).

Electrochemical Applications

Ethyl 3-(cyclohexylamino)propanoate derivatives have been explored in electrochemical studies, specifically in the electroreductive radical cyclization processes. This demonstrates its potential in advanced chemical synthesis and electrochemistry (Esteves et al., 2005).

Bioanalytical Methods

These compounds have shown utility in developing bioanalytical methods. For instance, (S,S)-ethylenediamine-N,N′-di-2-(3-cyclohexyl)propanoate esters have displayed cytotoxic activity towards human leukemic cell lines, emphasizing their potential in medical research (Tubić et al., 2017).

Extractive Distillation in Chemical Engineering

In chemical engineering, related compounds like Ethyl propanoate are used in the extractive distillation process, especially in the separation of azeotropic mixtures, demonstrating their application in industrial chemical processes (Zhang et al., 2020).

properties

IUPAC Name

ethyl 3-(cyclohexylamino)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-2-14-11(13)8-9-12-10-6-4-3-5-7-10/h10,12H,2-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWGDWHGNVVNSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCNC1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80287711
Record name ethyl 3-(cyclohexylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(cyclohexylamino)propanoate

CAS RN

6635-61-6
Record name N-Cyclohexyl-β-alanine ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6635-61-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 52288
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006635616
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC52288
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52288
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Record name ethyl 3-(cyclohexylamino)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80287711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Cyclohexylamine (0.86 g, 8.7 mmol) and 3-chloro-propionic acid ethyl ester (1.18 g, 8.67 mmol) were combined neat and K2CO3 (1.2 g, 8.7 mmol) and a catalytic amount of tetrabutylammonium iodide (ca. 5 mg) was added. The mixture was heated at 80° C. overnight. The resulting mixture was then partitioned between water and dichloromethane. The organic layer was dried (MgSO4) and concentrated to afford 1.25 g (72%) of the title compound.
Quantity
0.86 g
Type
reactant
Reaction Step One
Quantity
1.18 g
Type
reactant
Reaction Step Two
Name
Quantity
1.2 g
Type
reactant
Reaction Step Three
Quantity
5 mg
Type
catalyst
Reaction Step Three
Yield
72%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Sawant‐Dhuri, VV Balasubramanian, K Ariga… - …, 2014 - Wiley Online Library
A liquid phase hydroamination (HA) of α,β‐ethylenic compounds with amines was investigated with TiO 2 nanoparticles stabilized 12‐tungstophosphoric acid (TPA) in SBA‐15. The …
F Bosica - 2020 - pure.tue.nl
This chapter provides an introduction to the fundamental concepts of induced protein proximity, a common regulatory mechanism in biology. In fact, many biochemical processes are …
Number of citations: 1 pure.tue.nl

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